molecular formula C18H28ClRu B1489993 Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) CAS No. 92390-26-6

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Cat. No.: B1489993
CAS No.: 92390-26-6
M. Wt: 380.9 g/mol
InChI Key: JBVMVFXUVNUNNG-ZNZJSHLGSA-M
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Description

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a useful research compound. Its molecular formula is C18H28ClRu and its molecular weight is 380.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds . It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes .

Mode of Action

The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes . This interaction leads to the formation of arylboronate . The arylboronate then undergoes palladium(II)-catalyzed carbonylation .

Biochemical Pathways

The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate . This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides .

Result of Action

The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . This leads to the creation of new compounds, such as highly substituted phthalides , which can have various applications in chemical synthesis.

Action Environment

The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water . These properties can affect the compound’s performance as a catalyst in different reaction environments.

Biological Activity

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound, characterized by its unique ligand arrangement, exhibits properties that may be beneficial in medicinal chemistry and catalysis.

  • Molecular Formula : C18_{18}H27_{27}ClRu
  • Molecular Weight : 379.93 g/mol
  • Appearance : Brown crystalline solid
  • Melting Point : 143°C to 147°C

Biological Activity

The biological activity of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has been primarily explored in the context of its anticancer properties. Research indicates that organometallic compounds containing ruthenium can exhibit cytotoxic effects against various cancer cell lines, with mechanisms potentially involving the generation of reactive oxygen species (ROS) and interactions with cellular targets.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that Ru(II)Cp complexes, including chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), displayed significant cytotoxicity against breast cancer cell lines, particularly triple-negative breast cancer (TNBC). The compound showed IC50_{50} values ranging from 0.32 to 0.50 μM in various cell lines, indicating a potent inhibitory effect on cell proliferation and induction of apoptosis .
  • Mechanisms of Action :
    • The mechanisms through which this compound exerts its effects include interactions with mitochondrial functions and cytoskeletal components, leading to reduced colony formation potential in cancer cells. Such interactions suggest a multifaceted approach to disrupting cancer cell viability .
  • In Vivo Studies :
    • Preliminary in vivo investigations using zebrafish models have indicated that chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) does not exhibit noticeable toxicity over extended periods, making it a suitable candidate for further therapeutic exploration .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Chloro(cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)C18_{18}H27_{27}ClRuSimilar ligand structure; used in catalysis
Bis(cyclooctadiene)ruthenium(II)C16_{16}H24_{24}RuLacks pentamethyl substituents; different reactivity profile
PentamethylcyclopentadienyltricarbonylchromiumC15_{15}H15_{15}CrO3_3Different metal center; used in organic synthesis

Safety and Handling

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) poses certain hazards, including irritation to the respiratory tract, skin, and eyes. Proper safety measures should be taken when handling this compound to mitigate risks associated with exposure .

Scientific Research Applications

Catalytic Applications

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) serves as a catalyst in several important chemical reactions:

  • Cyclotrimerization Reactions
    • It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to produce arylboronates. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
  • C-C Coupling Reactions
    • The compound facilitates the coupling of norbornenes and norbornadiene with alkynes, leading to [2 + 2] cycloadducts. This application is significant in the development of new synthetic methodologies for constructing cyclic compounds.
  • Addition Reactions
    • It catalyzes the addition of organic disulfides to alkenes, resulting in vic-dithioethers. This reaction is valuable for creating sulfur-containing compounds that are important in medicinal chemistry.
  • Racemization of Chiral Alcohols
    • In combination with specific ligands, it forms a ternary catalyst system capable of rapidly racemizing chiral non-racemic secondary alcohols, enhancing the efficiency of asymmetric synthesis processes.

Case Study 1: Cyclotrimerization of Alkynylboronates

A study demonstrated the effectiveness of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) in catalyzing the cyclotrimerization of various alkynylboronates. The reaction yielded high conversions and selectivity towards desired products under mild conditions, showcasing its potential for industrial applications in organic synthesis .

Case Study 2: C-C Coupling with Norbornene Derivatives

Research involving the coupling of norbornene derivatives with terminal alkynes revealed that this ruthenium complex significantly improved reaction rates and yields compared to traditional catalysts. The study highlighted its utility in synthesizing complex cyclic structures that are often difficult to obtain through other methods .

Data Table: Summary of Catalytic Reactions

Reaction TypeSubstrates InvolvedMajor ProductsKey Findings
CyclotrimerizationAlkynylboronates, propargyl alcoholsArylboronatesHigh selectivity and yield under mild conditions
C-C CouplingNorbornenes, terminal alkynes[2 + 2] CycloadductsEnhanced rates compared to conventional methods
Addition ReactionAlkenes, organic disulfidesVic-dithioethersEfficient formation of sulfur-containing compounds
RacemizationChiral non-racemic secondary alcoholsRacemic mixturesFast racemization achieved using ternary catalyst

Industrial Applications

In addition to its research applications, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is utilized in various industrial processes:

  • OLED Materials: The compound is explored for its potential use in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.
  • Precious Metal Catalysts: Its catalytic properties make it valuable in processes requiring precious metal catalysts for efficient chemical transformations.
  • Fine Chemicals Production: It plays a role in the synthesis of fine chemicals used across multiple industries, including pharmaceuticals and agrochemicals.

Properties

CAS No.

92390-26-6

Molecular Formula

C18H28ClRu

Molecular Weight

380.9 g/mol

IUPAC Name

chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;;

InChI Key

JBVMVFXUVNUNNG-ZNZJSHLGSA-M

SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru]

Isomeric SMILES

CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru]

Canonical SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru]

Origin of Product

United States
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Q & A

Q1: What makes chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) a suitable catalyst for this specific [2+2+2] cycloaddition reaction?

A1: While the paper doesn't delve into the specific mechanistic advantages of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), it highlights its superior performance compared to other transition metal-based catalysts for this reaction []. This suggests that the steric and electronic properties conferred by the pentamethylcyclopentadienyl and cyclooctadiene ligands likely contribute to favorable interactions with the substrates (diynes and N-cyanoindoles), facilitating the formation of the desired 1-(2-pyridyl)indole products. Further research into the reaction mechanism and comparative studies with other catalysts would be needed to provide a more definitive answer.

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